1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a fluorine atom, a methyl group, and a sulfonyl group attached to a pyrrolopyridine core, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. One common synthetic route involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired pyrrolopyridine derivative .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives, including 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-, have shown potent activities against fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various types of tumors, making these compounds attractive candidates for cancer therapy . In vitro studies have demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit cell migration and invasion
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves targeting FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in reduced cell proliferation, migration, and survival, ultimately leading to cancer cell death.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- include other pyrrolopyridine derivatives with varying substituents. For example, 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]- is a closely related compound with a fluorine atom at a different position . These compounds share similar biological activities but may differ in their potency and selectivity towards specific FGFR isoforms. The unique combination of substituents in 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- contributes to its distinct pharmacological profile and potential therapeutic advantages.
Properties
IUPAC Name |
4-fluoro-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-11(2)9-13-14(16)7-8-17-15(13)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDAOSWFQMRLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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